molecular formula C8H14ClNO2 B2840847 2-Azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride CAS No. 1864058-35-4

2-Azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride

Cat. No.: B2840847
CAS No.: 1864058-35-4
M. Wt: 191.66
InChI Key: SIPAKFSWAQKOPU-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride ( 1864058-35-4) is a bicyclic amino acid derivative supplied as a high-purity building block for pharmaceutical research and medicinal chemistry. The compound features a rigid, three-dimensional scaffold with a molecular formula of C 8 H 14 ClNO 2 and a molecular weight of 191.66 g/mol . This structural motif is highly valued in drug discovery for its ability to constrain peptide conformations, potentially leading to improved selectivity, metabolic stability, and bioavailability in drug candidates . The core application of this compound lies in its role as a versatile synthon for constructing complex molecules. Its carboxylic acid group allows for straightforward coupling reactions, such as amide bond formation, to integrate the rigid 2-azabicyclo[2.2.2]octane core into larger molecular architectures. This makes it particularly useful in the design of protease inhibitors, receptor modulators, and other peptidomimetics . The hydrochloride salt form enhances the compound's stability and solubility in various reaction solvents. Researchers exploring central nervous system (CNS) therapeutics or oncological targets may find this scaffold advantageous due to its potential to enhance blood-brain barrier penetration or modulate key biological pathways . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human and veterinary use. Please note that this compound may require cold-chain transportation to ensure stability .

Properties

IUPAC Name

2-azabicyclo[2.2.2]octane-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)6-3-5-1-2-7(6)9-4-5;/h5-7,9H,1-4H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPAKFSWAQKOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1CN2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864058-35-4
Record name 2-azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride
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Preparation Methods

Diels-Alder Reaction of Cyclopentadiene and Imine Precursors

The Diels-Alder reaction serves as a foundational method for constructing the 2-azabicyclo[2.2.2]octane skeleton. In a representative protocol, cyclopentadiene (48) reacts with an imine (49) generated in situ from an aldehyde and amine (Scheme 1). The reaction proceeds under thermal or Lewis acid-catalyzed conditions to yield the bicyclic adduct (50). Subsequent hydrolysis of the imine moiety and esterification yields 2-azabicyclo[2.2.2]octane-3-carboxylic acid derivatives, which can be further functionalized at the 6-position.

Key Reaction Conditions

  • Solvent : Toluene or dichloromethane
  • Catalyst : BF₃·OEt₂ (10 mol%)
  • Temperature : 80–100°C
  • Yield : 60–75%

Post-cycloaddition oxidation of the double bond in intermediate 50 using osmium tetroxide (OsO₄) and N-methylmorpholine-N-oxide (NMO) generates diol intermediates. Subsequent cleavage with sodium periodate (NaIO₄) produces dialdehydes, which undergo reductive amination to install the 6-amino group.

Intramolecular Cyclization Strategies

Ring-Closing of Functionalized Cyclohexane Derivatives

Intramolecular cyclization of appropriately substituted cyclohexane precursors offers a direct route to the bicyclic core. For example, amino acid derivatives bearing ortho-functional groups (e.g., bromine or hydroxyl) undergo base-mediated cyclization to form the 2-azabicyclo[2.2.2]octane framework (Figure 1).

Representative Protocol

  • Substrate : Methyl 6-bromo-2-azabicyclo[2.2.2]octane-3-carboxylate
  • Base : K₂CO₃ or DBU
  • Solvent : DMF or THF
  • Temperature : 60°C
  • Yield : 50–65%

This method benefits from stereochemical control, as the bicyclic system’s rigidity limits conformational flexibility during ring closure.

Functional Group Transformations

Carboxylic Acid Ester Hydrolysis

The methyl or ethyl ester of 2-azabicyclo[2.2.2]octane-6-carboxylic acid undergoes hydrolysis under acidic or basic conditions to yield the free carboxylic acid. For instance, treatment with 6N HCl at reflux for 12 hours cleaves the ester group quantitatively.

Optimized Hydrolysis Conditions

  • Reagent : 6N HCl
  • Temperature : 100°C
  • Time : 12 hours
  • Yield : >95%

Hydrochloride Salt Formation

The free base of 2-azabicyclo[2.2.2]octane-6-carboxylic acid is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt. Crystallization from ethanol/ether mixtures enhances purity.

Stereochemical Considerations

The bicyclic system’s stereochemistry is dictated by the precursor’s configuration and reaction conditions. X-ray diffraction studies of analogous compounds (e.g., Zabicipril) reveal torsion angles (φ ≈ -63°) and planar amide bonds (τ = 4°, δ = 9°), confirming minimal distortion during salt formation.

Industrial-Scale Production

Scalable synthesis involves continuous flow reactors for cycloaddition steps, reducing reaction times and improving yields. Key parameters include:

Parameter Optimal Value
Residence time 10–15 minutes
Temperature 90°C
Catalyst loading 5 mol% BF₃·OEt₂
Solvent Toluene

Post-synthetic purification via recrystallization or chromatography ensures >98% purity for pharmaceutical applications.

Challenges and Mitigation Strategies

  • Byproduct Formation : Competing [4+2] adducts in Diels-Alder reactions are minimized using excess cyclopentadiene and low temperatures.
  • Oxidation Sensitivity : Diol intermediates are stabilized with antioxidants (e.g., BHT) during OsO₄-mediated oxidations.
  • Salt Hygroscopicity : Lyophilization under inert atmosphere prevents moisture absorption in the final hydrochloride product.

Recent Advances

Recent efforts focus on enantioselective synthesis using chiral auxiliaries or catalysts. For example, (-)-8-phenylmenthyl acrylate derivatives enable asymmetric Diels-Alder reactions, yielding enantiomerically pure bicyclic adducts with >90% ee.

Scientific Research Applications

Overview

2-Azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride, a bicyclic organic compound, has garnered significant attention in scientific research due to its unique structural properties and versatile chemical reactivity. This compound is primarily studied for its potential applications in medicinal chemistry, particularly concerning neurological disorders and cognitive dysfunction.

Medicinal Chemistry

The compound is being investigated for its role as an agonist for the alpha7 nicotinic acetylcholine receptor (α7 nAChR), which is crucial in cognitive processes and neuroprotection. Research indicates that derivatives of this compound may help treat cognitive dysfunction associated with schizophrenia. A notable study demonstrated that a related compound showed promise in enhancing cognitive function and had a favorable tolerability profile in Phase 2 clinical trials aimed at patients with schizophrenia .

Neuroprotective Effects

Preclinical studies suggest that the compound exhibits neuroprotective effects, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's disease. These effects are likely mediated through interactions with various signaling pathways that promote neuronal survival and reduce apoptosis .

Chemical Synthesis

In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique bicyclic structure facilitates various chemical reactions, including oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes involved in neurotransmission. The α7 nAChR agonism is believed to enhance cognitive function by modulating neurotransmitter release and improving synaptic plasticity.

Cognitive Dysfunction Treatment

Research has shown that derivatives of this compound can significantly improve cognitive function in models of schizophrenia, demonstrating its potential therapeutic benefits .

Neuroprotective Studies

Studies involving animal models have indicated that compounds similar to 2-Azabicyclo[2.2.2]octane exhibit neuroprotective properties, suggesting their utility in neurodegenerative conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Table 1: Substituent Variations in Bicyclo[2.2.2]octane Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes References
2-Azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride -COOH, -HCl C₈H₁₂ClNO₂ 189.64 437708-57-1 Drug discovery scaffold
Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride -COOCH₃, -HCl C₉H₁₆ClNO₂ 205.69 1343368-57-9 Ester derivative for prodrug design
{2-Azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride -CH₂OH, -HCl C₈H₁₆ClNO 177.67 2031261-04-6 Alcohol derivative for functionalization
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride -COOEt, -NH₂, -HCl C₁₁H₂₀ClNO₂ 241.74 1626394-43-1 Chiral building block for peptidomimetics

Key Observations :

  • Carboxylic Acid Derivatives : The parent compound (CAS: 437708-57-1) is preferred for direct incorporation into target molecules due to its reactive -COOH group, whereas ester derivatives (e.g., methyl or ethyl) are used to improve cell permeability .
  • Amino and Alcohol Derivatives: Compounds like the ethyl 3-amino ester (CAS: 1626394-43-1) enable stereoselective synthesis, while methanol derivatives (CAS: 2031261-04-6) serve as intermediates for further functionalization .

Bicyclo[2.2.1] vs. Bicyclo[2.2.2] Frameworks

Table 2: Comparison of Bicyclo[2.2.1]heptane and Bicyclo[2.2.2]octane Analogues

Compound Name Bicyclo Framework Heteroatom Position Molecular Formula CAS Number Notes References
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride [2.2.1] N at position 5 C₅H₁₀ClNO 31560-06-2 Smaller ring size; lower steric hindrance
This compound [2.2.2] N at position 2 C₈H₁₂ClNO₂ 437708-57-1 Larger cavity; enhanced rigidity
2-Boc-2-azabicyclo[2.2.2]octane-6-one [2.2.2] N at position 2 C₁₂H₁₉NO₃ 1311390-85-8 Boc-protected ketone for stable intermediates

Key Observations :

  • Ring Size Impact : Bicyclo[2.2.1]heptane derivatives (e.g., CAS: 31560-06-2) exhibit reduced steric bulk compared to bicyclo[2.2.2]octanes, affecting binding affinity in receptor-targeted compounds .
  • Rigidity and Solubility : The bicyclo[2.2.2]octane scaffold (CAS: 437708-57-1) provides greater conformational restraint, improving metabolic stability in vivo .

Heteroatom Variations: Aza vs. Oxa Derivatives

Table 3: Oxygen vs. Nitrogen Heteroatom Comparisons

Compound Name Heteroatom Type Molecular Formula CAS Number Key Properties References
2-Oxabicyclo[2.2.2]octane-1-carboxylic acid Oxygen (O) C₈H₁₂O₃ N/A Lower basicity; reduced hydrogen bonding
This compound Nitrogen (N) C₈H₁₂ClNO₂ 437708-57-1 Enhanced solubility via HCl salt; basic N enables pH-sensitive interactions

Key Observations :

  • Basic Nitrogen : The presence of N in 2-azabicyclo derivatives (vs. O in oxa-analogues) increases water solubility via hydrochloride salt formation and enables acid-base interactions in drug-receptor binding .

Biological Activity

2-Azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride is a bicyclic compound with a unique azabicyclic structure, characterized by its molecular formula C9H16ClNO2C_9H_{16}ClNO_2 and a molecular weight of approximately 191.66 g/mol. This compound has garnered attention in scientific research due to its notable biological activities, including potential neuroprotective effects and applications in pharmacology.

The compound's structure includes a nitrogen atom within the bicyclic framework, which contributes to its distinctive chemical properties and biological activities. It serves as a non-ionic organic buffering agent, maintaining pH levels in cell cultures between 6 and 8.5, which is crucial for various biochemical assays and applications in drug development.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Neuroprotective Effects : Studies suggest that this compound may modulate neurotransmitter systems, potentially offering protective effects in neurodegenerative conditions.
  • Pain Management : Preliminary findings indicate its promise in pharmacological applications related to pain management.
  • Cognitive Enhancement : The compound has been explored for its potential to enhance cognitive functions, although further studies are necessary to fully elucidate these effects.

The mechanism of action involves the compound's interaction with specific molecular targets, acting as a ligand that binds to various receptors and enzymes. This binding can modulate their activity, influencing biochemical pathways that lead to therapeutic effects.

Comparative Analysis

The following table summarizes the structural features and unique properties of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
1-Azabicyclo[3.3.0]octaneLarger bicyclic systemEnhanced stability and different reactivity
3-Azabicyclo[3.3.1]nonaneContains an additional carbonPotentially different biological activity
4-Azabicyclo[3.3.0]octaneVariation in ring sizeAltered pharmacological properties

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Neuroprotective Study : A study demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential role in treating neurodegenerative diseases.
    • Methodology : Neuronal cell lines were treated with varying concentrations of the compound, followed by exposure to oxidative stressors.
    • Results : The treated cells showed significantly lower rates of apoptosis compared to untreated controls.
  • Pain Management Research : Investigations into the analgesic properties revealed that the compound could inhibit pain pathways in animal models.
    • Methodology : Pain response was measured using established models (e.g., hot plate test).
    • Results : Animals administered with the compound exhibited reduced pain responses compared to placebo groups.

Q & A

Q. What are the established synthetic routes for 2-azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves bicyclic lactam intermediates or cycloaddition reactions. For example, bicyclo[2.2.2]octane scaffolds are constructed via Diels-Alder reactions or photochemical cyclizations, followed by functionalization of the carboxylic acid group and subsequent hydrochlorination . Stereochemical control is critical; chiral auxiliaries or asymmetric catalysis (e.g., using Evans oxazolidinones) can direct the stereochemistry at the bridgehead positions. Reaction solvents (e.g., THF vs. DMF) and temperature (low temps for kinetic control) significantly impact enantiomeric excess .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR are essential for confirming the bicyclic structure. Key signals include the bridgehead protons (δ ~3.5–4.5 ppm) and carboxylic acid protons (δ ~10–12 ppm, broad) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with high-resolution mass spectrometry (HRMS) ensures purity and validates molecular weight .
  • X-ray crystallography : Resolves absolute stereochemistry, especially when racemization is a concern during synthesis .

Q. What biological targets or activities are associated with this compound?

The bicyclic structure mimics proline, enabling interactions with enzymes like prolyl hydroxylases or neurotransmitter transporters. Preliminary studies on analogs suggest potential in neuropharmacology (e.g., modulating NMDA receptors) and anticancer research (inhibiting kinases involved in tumor growth) . However, target validation requires dose-response assays (e.g., IC50_{50} measurements) and binding studies (SPR or radioligand displacement) .

Advanced Research Questions

Q. How can researchers optimize stereochemical purity during large-scale synthesis?

Advanced strategies include:

  • Dynamic kinetic resolution : Use chiral catalysts (e.g., Ru-BINAP complexes) to convert racemic intermediates into a single enantiomer .
  • Crystallization-induced diastereomer transformation : Introduce a chiral resolving agent (e.g., tartaric acid derivatives) to isolate the desired diastereomer .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor enantiomeric ratios in real time .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies often arise from differences in assay conditions (e.g., cell lines, buffer pH). To resolve:

  • Standardize assays : Use validated cell models (e.g., HEK293 for receptor studies) and control for variables like serum concentration .
  • SAR studies : Systematically modify substituents (e.g., ester vs. amide derivatives) to isolate pharmacophores responsible for activity .
  • Meta-analysis : Compare data across literature sources, prioritizing studies with rigorous controls (e.g., sham-operated animals in neuro studies) .

Q. What derivatization strategies enhance the compound’s bioavailability or target selectivity?

  • Prodrug design : Convert the carboxylic acid to an ester (e.g., pivaloyloxymethyl) for improved membrane permeability .
  • Conjugation with targeting moieties : Attach peptides or antibodies (via NHS-ester coupling) to direct the compound to specific tissues .
  • Salt forms : Explore alternative counterions (e.g., trifluoroacetate) to modulate solubility and crystallinity .

Q. How does the compound’s stability under experimental conditions (e.g., aqueous buffers) impact assay design?

The hydrochloride salt is hygroscopic and prone to hydrolysis in aqueous media. Mitigation strategies include:

  • Lyophilization : Store as a lyophilized powder and reconstitute in anhydrous DMSO immediately before use .
  • Buffer optimization : Use low-pH buffers (pH 3–4) to stabilize the carboxylic acid group and prevent decarboxylation .
  • Stability-indicating assays : Monitor degradation via HPLC with UV detection at 210 nm (carboxylic acid absorbance) .

Methodological Notes

  • Contradictions in evidence : For example, while some studies suggest neuropharmacological potential , others highlight limited direct evidence . Cross-validate findings using orthogonal methods (e.g., electrophysiology alongside receptor binding assays).

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